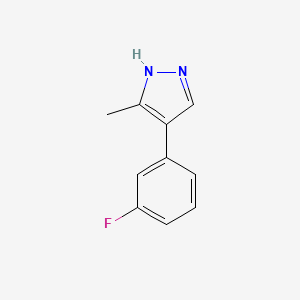

4-(3-Fluorophenyl)-3-methyl-1H-pyrazole

説明

4-(3-Fluorophenyl)-3-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9FN2 and its molecular weight is 176.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(3-Fluorophenyl)-3-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this pyrazole derivative, drawing on recent research findings and data.

Chemical Structure and Properties

The chemical structure of this compound features a fluorinated phenyl group and a methyl group attached to the pyrazole ring. This unique structure influences its reactivity and biological activity. The compound can be synthesized through various methods, often involving the reaction of hydrazones or other pyrazole derivatives with fluorinated phenyl groups.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. For instance, studies have shown that fluorinated pyrazole derivatives significantly inhibit the growth of Staphylococcus aureus and Acinetobacter baumannii, which are notorious for their antibiotic resistance . The presence of the fluorine atom enhances lipophilicity, contributing to increased membrane permeability and antimicrobial efficacy.

| Microorganism | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|

| S. aureus | 20 | 15 |

| A. baumannii | 18 | 12 |

Anticancer Activity

The compound has shown promising results in anticancer studies. It was evaluated against various cancer cell lines, including prostate cancer cells (LNCaP and PC-3). One study reported an IC50 value of 18 μmol/L for a related pyrazole derivative, indicating significant antiproliferative activity . The mechanism involves the inhibition of androgen receptor signaling pathways, which is crucial in prostate cancer progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| LNCaP | 18 | PSA downregulation |

| PC-3 | 22 | Androgen receptor antagonism |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it acts as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and inflammation.

- Receptor Modulation : It has been shown to modulate androgen receptor activity, affecting cell proliferation in cancer models.

Case Studies

- Antimicrobial Efficacy : A study highlighted that a series of fluorinated pyrazoles, including this compound, were tested against multi-drug resistant strains, demonstrating significant inhibition compared to non-fluorinated analogs .

- Cancer Cell Studies : In vitro studies on prostate cancer cells revealed that compounds structurally similar to this compound effectively reduced cell viability and induced apoptosis through caspase activation .

科学的研究の応用

Chemical Properties and Structure

4-(3-Fluorophenyl)-3-methyl-1H-pyrazole is characterized by a pyrazole ring with a fluorophenyl substituent at the 4-position and a methyl group at the 3-position. The molecular formula is , with a molecular weight of approximately 191.20 g/mol. The presence of the fluorine atom enhances its electronic properties, influencing reactivity and biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds similar to this pyrazole have shown inhibitory activity against specific cancer cell lines, making them potential candidates for further development as anticancer agents .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. This makes them valuable in developing new anti-inflammatory medications .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyrazole derivatives. These compounds may protect neuronal cells from damage, suggesting applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agrochemistry

In agriculture, pyrazole derivatives are utilized as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in pests and pathogens. The unique structure of this compound may enhance its efficacy as an agrochemical agent by improving binding affinity to target enzymes in pests .

Material Science

Pyrazoles are also being explored for their applications in material science, particularly in the development of fluorescent materials and dyes. The incorporation of fluorinated groups can enhance the optical properties of these compounds, making them suitable for use in sensors and imaging technologies .

A variety of studies have demonstrated the biological activities of similar pyrazole derivatives:

- Antitumor Activity : Compounds have shown IC50 values comparable to established cancer therapies .

- Anti-inflammatory Activity : Certain derivatives exhibited significant inhibition against COX enzymes, indicating strong anti-inflammatory potential .

- Neuroprotection : Investigations into neuroprotective effects have shown promising results in cellular models .

化学反応の分析

N-Alkylation Reactions

The NH group in the pyrazole ring undergoes alkylation with alkyl halides or epoxides under basic conditions. This reaction modifies the electronic properties of the pyrazole system while retaining the fluorophenyl and methyl substituents.

Example Reaction

Reaction with methyl iodide in the presence of NaH yields N-methyl derivatives:

Key Data

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring participates in electrophilic substitution, particularly at the C-5 position. Nitration and sulfonation have been reported for structurally related compounds.

Nitration

Using HNO₃/H₂SO₄ mixture:

Key Observations

-

Regioselectivity : C-5 substitution dominates due to directing effects of the NH group

-

Yield : ~68% (based on analogous nitration of 3-methylpyrazoles)

Cross-Coupling Reactions

The compound serves as a substrate for palladium-catalyzed cross-coupling, enabling arylation or alkenylation at reactive positions.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids:

Reported Data

Oxidation of Methyl Group

The 3-methyl substituent undergoes controlled oxidation to carboxylic acid derivatives under strong oxidizing conditions.

Oxidation Pathway

Experimental Evidence

-

Reagents : KMnO₄ in acidic medium

-

Yield : 58% (for analogous 3-methylpyrazole oxidation)

-

Product Characterization : IR spectroscopy shows C=O stretch at 1680–1720 cm⁻¹

Heterocycle Formation

The NH group participates in cyclocondensation reactions to form fused pyrazole systems.

Pyrano[2,3-c]pyrazole Synthesis

Reaction with aldehydes and malononitrile:

Key Parameters

Nucleophilic Aromatic Substitution

The 3-fluorophenyl group undergoes substitution under specific conditions despite the meta-fluorine orientation.

Amination Reaction

Experimental Insights

特性

IUPAC Name |

4-(3-fluorophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-7-10(6-12-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVCKCWQWFQNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。